tert-Butyl 1-amino-7-azaspiro[3.5]nonane-7-carboxylate hydrochloride tert-Butyl 1-amino-7-azaspiro[3.5]nonane-7-carboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.: 1100748-78-4
VCID: VC4543090
InChI: InChI=1S/C13H24N2O2.ClH/c1-12(2,3)17-11(16)15-8-6-13(7-9-15)5-4-10(13)14;/h10H,4-9,14H2,1-3H3;1H
SMILES: CC(C)(C)OC(=O)N1CCC2(CCC2N)CC1.Cl
Molecular Formula: C13H25ClN2O2
Molecular Weight: 276.81

tert-Butyl 1-amino-7-azaspiro[3.5]nonane-7-carboxylate hydrochloride

CAS No.: 1100748-78-4

Cat. No.: VC4543090

Molecular Formula: C13H25ClN2O2

Molecular Weight: 276.81

* For research use only. Not for human or veterinary use.

tert-Butyl 1-amino-7-azaspiro[3.5]nonane-7-carboxylate hydrochloride - 1100748-78-4

Specification

CAS No. 1100748-78-4
Molecular Formula C13H25ClN2O2
Molecular Weight 276.81
IUPAC Name tert-butyl 3-amino-7-azaspiro[3.5]nonane-7-carboxylate;hydrochloride
Standard InChI InChI=1S/C13H24N2O2.ClH/c1-12(2,3)17-11(16)15-8-6-13(7-9-15)5-4-10(13)14;/h10H,4-9,14H2,1-3H3;1H
Standard InChI Key GLRKHHOEBIYDPM-PPHPATTJSA-N
SMILES CC(C)(C)OC(=O)N1CCC2(CCC2N)CC1.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Nomenclature

The compound is systematically named tert-butyl 1-amino-7-azaspiro[3.5]nonane-7-carboxylate hydrochloride, with the following identifiers:

  • CAS No.: 1100748-78-4

  • Molecular Formula: C13H24N2O2HCl\text{C}_{13}\text{H}_{24}\text{N}_2\text{O}_2 \cdot \text{HCl}

  • IUPAC Name: tert-butyl 1-amino-7-azaspiro[3.5]nonane-7-carboxylate hydrochloride

The spirocyclic core consists of a piperidine ring fused to a cyclopropane moiety, with an amino group at the 1-position and a Boc-protected amine at the 7-position (Figure 1).

Synthesis and Manufacturing

Synthetic Routes

The synthesis of tert-butyl 1-amino-7-azaspiro[3.5]nonane-7-carboxylate hydrochloride involves two key steps: spirocyclization and Boc protection.

Step 1: Spirocyclization

A tert-butyl 4-methylenepiperidine-1-carboxylate precursor reacts with a methylene donor (e.g., Zn/Cu couple) in dimethyl ether (DME) to form the spiro[3.5]nonane scaffold. This step is analogous to the synthesis of tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate :

tert-butyl 4-methylenepiperidine-1-carboxylateZn/Cu, DMEspiro intermediate\text{tert-butyl 4-methylenepiperidine-1-carboxylate} \xrightarrow{\text{Zn/Cu, DME}} \text{spiro intermediate}

Step 3: Boc Protection

The free amine is protected with a Boc group using di-tert-butyl dicarbonate (Boc2O\text{Boc}_2\text{O}) in the presence of a base .

Industrial Production

Industrial-scale production emphasizes batch reactions under controlled conditions:

  • Temperature: 0–25°C

  • Solvents: Dichloromethane (DCM), methanol

  • Yield: ~15–20% (based on analogous syntheses)

Physical and Chemical Properties

PropertyValueSource
Molecular Weight276.81 g/mol
AppearanceWhite to off-white powder
Purity97%
Storage Temperature2–8°C (refrigerated)
SolubilitySlightly soluble in chloroform

The compound’s hydrochloride salt enhances stability and crystallinity, facilitating purification via recrystallization .

Applications in Pharmaceutical Research

Medicinal Chemistry

The spirocyclic structure confers conformational rigidity, making the compound a valuable scaffold for:

  • Kinase Inhibitors: Analogous azaspiro compounds target ATP-binding sites in kinases .

  • Neurotransmitter Analogs: The amino group enables mimicry of natural neurotransmitters (e.g., serotonin) .

Case Study: Anticancer Agent Development

A 2024 study utilized tert-butyl 1-amino-7-azaspiro[3.5]nonane-7-carboxylate hydrochloride as an intermediate in synthesizing a spirocyclic PI3K inhibitor, demonstrating IC50_{50} values of <100 nM in breast cancer cell lines .

Comparative Analysis with Related Compounds

Compound NameCAS No.Key Difference
tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate203661-69-2Oxo group at 2-position
tert-Butyl 1-oxa-7-azaspiro[3.5]nonane-7-carboxylate864684-96-8Oxygen atom in spiro ring

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator